molecular formula C8H5BrClF3OS B14097269 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene

Cat. No.: B14097269
M. Wt: 321.54 g/mol
InChI Key: XIFPIBSRWFEYQF-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene is a polyhalogenated and functionalized aromatic compound with the molecular formula C₈H₆BrClF₃OS (calculated molecular weight: ~322.45 g/mol). Its structure features a benzene ring substituted at positions 1 (bromo), 2 (chloro), 3 (methylsulfanyl), and 4 (trifluoromethoxy). This unique combination of electron-withdrawing (Br, Cl, OCF₃) and electron-donating (SMe) groups confers distinct electronic and steric properties, making it valuable in cross-coupling reactions and pharmaceutical intermediate synthesis .

Properties

Molecular Formula

C8H5BrClF3OS

Molecular Weight

321.54 g/mol

IUPAC Name

1-bromo-2-chloro-3-methylsulfanyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrClF3OS/c1-15-7-5(14-8(11,12)13)3-2-4(9)6(7)10/h2-3H,1H3

InChI Key

XIFPIBSRWFEYQF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1Cl)Br)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ringThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 1-Br, 2-Cl, 4-OCF₃ C₇H₃BrClF₃O 275.45 Lacks 3-methylsulfanyl group
4-Bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene 4-Br, 2-SMe, 1-OCF₃ C₈H₆BrF₃OS 287.10 Substituent positions differ (Br at 4, SMe at 2)
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 1-Br, 3-F, 4-OCF₃ C₇H₃BrF₄O 273.00 Replaces Cl with F; lacks SMe
1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene 1-Br, 2-Cl, 4-F, 5-OCF₃ C₇H₂BrClF₄O 293.45 Additional F at position 4; OCF₃ at 5
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 2-Br, 3-Cl, 4-F, 1-CH₃ C₇H₅BrClF 223.47 Lacks OCF₃ and SMe; substituent positions differ

Reactivity in Cross-Coupling Reactions

  • Target Compound: The presence of Br and Cl allows sequential functionalization via Pd-catalyzed couplings. The Cl substituent is stable under coupling conditions, as shown in related systems where C-Cl bonds remained intact during arylations .
  • Analog without SMe (1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) : Exhibits higher reactivity in direct arylations due to reduced steric bulk. demonstrates that meta-substituted bromo(trifluoromethoxy)benzenes yield coupling products in 69–93% efficiency with heteroarenes .
  • Fluorine-Substituted Analogs : Fluorine’s strong electron-withdrawing effect (e.g., in 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) can deactivate the ring, slowing coupling kinetics compared to chlorine-containing analogs .

Key Research Findings

  • Steric Effects : The methylsulfanyl group introduces minimal steric hindrance, as evidenced by high yields (90–93%) in couplings of similarly substituted bromobenzenes with bulky heteroarenes .
  • Electronic Effects : The electron-withdrawing OCF₃ group meta to Br enhances electrophilicity, facilitating oxidative addition in cross-coupling reactions .

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